N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: is a heterocyclic compound that features a furo[3,2-b]pyridine core with a bromophenyl and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of 4-bromoacetophenone with a suitable furan derivative under basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. Common reagents used in these reactions include sodium hydroxide, ethanol, and various amine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with specific electronic properties .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
- N-(4-bromophenyl)pyridine-2-carboxamide
- N-(4-bromophenyl)furan-2-carboxamide
- N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide
Comparison: N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the presence of the furo[3,2-b]pyridine core, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNVPXOLJDQTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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